molecular formula C30H29N5O4S2 B15084588 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B15084588
M. Wt: 587.7 g/mol
InChI Key: RAJLMLMULRGRCR-LCUIJRPUSA-N
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Description

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features multiple functional groups, including thiazolidine, indole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazolidine ring through cyclization reactions.
  • Introduction of the indole moiety via condensation reactions.
  • Attachment of the pyrazole group through coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-pressure reactors for certain steps.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine and indole rings can be oxidized under specific conditions.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, although specific studies would be required to confirm this.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Indole derivatives: Common in pharmaceuticals for their diverse biological activities.

    Pyrazole compounds: Often explored for their anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C30H29N5O4S2

Molecular Weight

587.7 g/mol

IUPAC Name

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C30H29N5O4S2/c1-18-25(28(38)35(32(18)2)20-13-7-4-8-14-20)31-23(36)17-33-22-16-10-9-15-21(22)24(27(33)37)26-29(39)34(30(40)41-26)19-11-5-3-6-12-19/h4,7-10,13-16,19H,3,5-6,11-12,17H2,1-2H3,(H,31,36)/b26-24-

InChI Key

RAJLMLMULRGRCR-LCUIJRPUSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4/C(=C/5\C(=O)N(C(=S)S5)C6CCCCC6)/C3=O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=C5C(=O)N(C(=S)S5)C6CCCCC6)C3=O

Origin of Product

United States

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